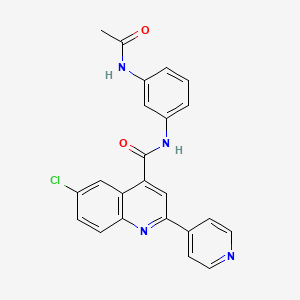![molecular formula C22H18ClN7S B4595743 4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4595743.png)
4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Vue d'ensemble
Description
4-(1-Benzyl-1H-pyrazol-4-yl)-5-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-4H-1,2,4-triazol-3-ylhydrosulfide is a complex organic compound that features a combination of pyrazole and triazole rings
Applications De Recherche Scientifique
4-(1-Benzyl-1H-pyrazol-4-yl)-5-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-4H-1,2,4-triazol-3-ylhydrosulfide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Materials Science: It is used in the development of new materials with unique electronic and optical properties.
Industrial Chemistry: The compound serves as a precursor for the synthesis of other complex molecules and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Benzyl-1H-pyrazol-4-yl)-5-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-4H-1,2,4-triazol-3-ylhydrosulfide typically involves multi-step organic reactions. One common method involves the use of substituted phenyl azides and alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The reaction is carried out in a solvent mixture of DMF and water, with copper sulfate pentahydrate and sodium ascorbate as catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Benzyl-1H-pyrazol-4-yl)-5-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-4H-1,2,4-triazol-3-ylhydrosulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and triazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Mécanisme D'action
The mechanism of action of 4-(1-Benzyl-1H-pyrazol-4-yl)-5-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-4H-1,2,4-triazol-3-ylhydrosulfide involves its interaction with specific molecular targets and pathways. The compound can act as a hydrogen bond acceptor and donor, allowing it to bind to target enzymes and proteins . This binding can inhibit the activity of these targets, leading to various biological effects such as apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid
- 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids
- 1-Benzyl-4-bromo-1H-pyrazole
Uniqueness
4-(1-Benzyl-1H-pyrazol-4-yl)-5-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-4H-1,2,4-triazol-3-ylhydrosulfide is unique due to its combination of pyrazole and triazole rings, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
4-(1-benzylpyrazol-4-yl)-3-[4-[(4-chloropyrazol-1-yl)methyl]phenyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN7S/c23-19-10-24-28(14-19)13-17-6-8-18(9-7-17)21-26-27-22(31)30(21)20-11-25-29(15-20)12-16-4-2-1-3-5-16/h1-11,14-15H,12-13H2,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNXZGWIWWUSMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)N3C(=NNC3=S)C4=CC=C(C=C4)CN5C=C(C=N5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-methoxyphenyl)ethanone](/img/structure/B4595678.png)
![N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B4595680.png)
![2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE](/img/structure/B4595689.png)
![1-(3-chlorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4595707.png)
![N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)-2-nitrobenzamide](/img/structure/B4595714.png)

![ethyl 4-{[oxo(4-pyridinylamino)acetyl]amino}benzoate](/img/structure/B4595724.png)
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(3-methoxyphenyl)urea](/img/structure/B4595725.png)
![5,6-Dimethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-amine;hydrochloride](/img/structure/B4595733.png)


![7-(difluoromethyl)-N-(2-methoxyphenethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4595753.png)
![N-{3-[benzyl(isopropyl)amino]-3-oxopropyl}-3-methoxybenzamide](/img/structure/B4595772.png)
